![molecular formula C23H17BrCl2N2OS B2378231 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one CAS No. 338957-49-6](/img/structure/B2378231.png)
2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one” is a versatile material used in scientific research. It is a part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry. These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has shown that derivatives of quinazolin-4(3H)-one, which include 2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one, possess significant antibacterial and antifungal properties. For instance, Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their antimicrobial activities, finding remarkable antibacterial and antifungal activities against a variety of pathogens including S. aureus, P. aeruginosa, E. coli, and C. albicans (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similar studies by the same authors have corroborated these findings (Patel, Patel, & Patel, 2010).
Antiviral Properties
The antiviral potential of quinazolin-4(3H)-one derivatives has also been explored. Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, testing their antiviral activity against a range of viruses including influenza A and dengue. They found that some compounds exhibited significant antiviral properties (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anti-Inflammatory Activity
The anti-inflammatory properties of quinazolin-4(3H)-one derivatives have also been investigated. Kumar and Rajput (2009) synthesized functionalized quinazolin-4(3H)-one derivatives and found that they exhibited significant anti-inflammatory activity (Kumar & Rajput, 2009).
Potential for H1-Antihistaminic Agents
Alagarsamy et al. (2012) synthesized a series of quinazolin-4(3H)-one derivatives for evaluation as H1-antihistaminic agents. Their findings indicated that these compounds could effectively protect against histamine-induced bronchospasm, suggesting their potential use in treating allergic reactions (Alagarsamy, Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Solomon, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrCl2N2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-15(24)7-9-17)27-21-18(23(28)29)10-16(25)11-19(21)26/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZGLXUAADBIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrCl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

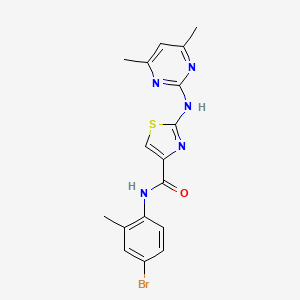
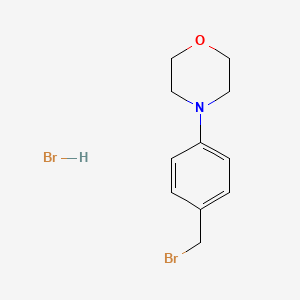
![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
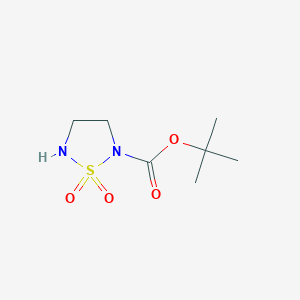
![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2378157.png)
![N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2378158.png)
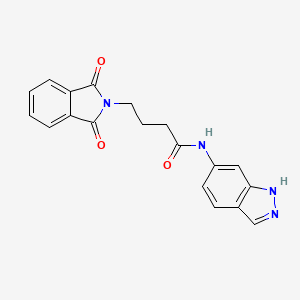
![Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2378162.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2378163.png)
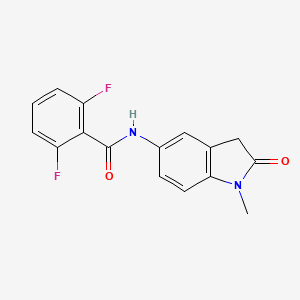
![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)


![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)